molecular formula C16H19N5O3 B2395718 8-(benzylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 876894-00-7

8-(benzylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Numéro de catalogue: B2395718
Numéro CAS: 876894-00-7
Poids moléculaire: 329.36
Clé InChI: JNKJODYKKJHZKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(Benzylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative with structural modifications at the 7- and 8-positions of the purine core. The 8-benzylamino group introduces lipophilicity and aromatic bulk, while the 7-(2-hydroxypropyl) substituent enhances solubility due to its hydrophilic hydroxyl group. Its design aligns with structure-activity relationship (SAR) principles, where lipophilic groups at the 8th position are critical for receptor binding, and hydrophilic moieties at the 7th position improve pharmacokinetic properties .

Propriétés

IUPAC Name

8-(benzylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-10(22)9-21-12-13(20(2)16(24)19-14(12)23)18-15(21)17-8-11-6-4-3-5-7-11/h3-7,10,22H,8-9H2,1-2H3,(H,17,18)(H,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKJODYKKJHZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Starting Material Preparation

The synthesis begins with xanthine or 3-methylxanthine as the base purine scaffold. For example, 3-methylxanthine is synthesized via a ring-closure reaction between 5,6-diamino-1-methyluracil and formic acid under reflux conditions.

Reaction Conditions for 3-Methylxanthine Synthesis

Component Quantity/Concentration
5,6-Diamino-1-methyluracil 0.09 mol
Formic acid 0.12 mol
HClO₄-SiO₂ catalyst 0.38 g
Solvent Ethanol (60 mL)
Temperature 20°C (room temperature)
Reaction Time 20 minutes
Yield 95.12%

This step achieves high purity (99.9%) with minimal byproducts, as confirmed by TLC monitoring.

Alkylation: Introduction of the Hydroxypropyl Group

The hydroxypropyl side chain is introduced via alkylation using 1,2-epoxypropane or 3-chloro-1-propanol as alkylating agents. The reaction is typically conducted in a polar aprotic solvent (e.g., dimethylformamide) with a base such as potassium carbonate to deprotonate the purine N-7 position.

Example Alkylation Protocol

  • Substrate : 3-Methylxanthine (10 mmol)
  • Alkylating Agent : 1,2-Epoxypropane (15 mmol)
  • Base : K₂CO₃ (20 mmol)
  • Solvent : DMF (50 mL)
  • Temperature : 80°C, 12 hours
  • Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and silica gel chromatography.

The regioselectivity of this step is critical, as competing alkylation at N-1 or N-3 positions can occur. Computational studies suggest that steric hindrance from the 3-methyl group favors N-7 alkylation.

Amination: Attachment of the Benzylamino Moiety

The benzylamino group is introduced via nucleophilic substitution or Mitsunobu reaction. Benzylamine or its derivatives react with the purine intermediate in the presence of a coupling agent such as HOBt/EDCI.

Optimized Amination Conditions

Parameter Value
Benzylamine 1.2 equivalents
Coupling Agent HOBt/EDCI (1.5 eq each)
Solvent Dichloromethane
Temperature 0°C to room temperature
Reaction Time 24 hours
Yield 78–85%

The reaction progress is monitored via HPLC, with product isolation achieved through recrystallization from ethanol/water mixtures.

Methylation: Finalizing the Purine Structure

Methylation at the N-3 position is performed using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., sodium hydride).

Methylation Reaction Setup

  • Substrate : Alkylated/aminated intermediate (5 mmol)
  • Methylating Agent : CH₃I (6 mmol)
  • Base : NaH (6 mmol)
  • Solvent : THF (30 mL)
  • Temperature : 0°C → room temperature, 6 hours
  • Yield : 82–90%

Analytical and Computational Validation

Physicochemical Properties

Computational data for the final compound:

Property Value
Molecular Weight 329.36 g/mol
LogP (Partition Coefficient) 1.45 ± 0.2
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Rotatable Bonds 4

These values suggest moderate hydrophilicity, suitable for oral bioavailability.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, purine H-8), 7.35–7.28 (m, 5H, benzyl), 4.85 (t, 1H, -OH), 3.92 (m, 2H, hydroxypropyl).
  • LC-MS : m/z 330.2 [M+H]⁺, confirming molecular weight.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Competing alkylation at N-1 or N-3 positions remains a key challenge. Strategies to improve N-7 selectivity include:

  • Using bulkier alkylating agents (e.g., 2-bromo-1-propanol).
  • Lowering reaction temperatures to slow kinetic pathways.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (70:30 → 90:10) removes unreacted benzylamine.
  • Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity.

Analyse Des Réactions Chimiques

Types of Reactions

8-(benzylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: The benzylamino and hydroxypropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and pH adjustments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized purine compounds.

Applications De Recherche Scientifique

Anticancer Research

Numerous studies have investigated the anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines through several mechanisms:

  • Mechanism of Action : The compound may induce apoptosis (programmed cell death) and inhibit cell cycle progression. For instance, a study indicated that it could induce G0/G1 phase arrest in breast cancer cells with an IC50 value around 15 µM .

Neuroprotective Effects

Research suggests that this compound may offer neuroprotective benefits:

  • Oxidative Stress Reduction : In models of neurodegeneration, it has been reported to reduce neuronal cell death caused by oxidative stress, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Activity

The compound's structural similarity to adenosine suggests it may modulate adenosine receptors:

  • Inflammation Modulation : This interaction could influence inflammatory responses, making it a candidate for further studies in inflammatory diseases .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes:

  • Xanthine Oxidase Inhibition : Studies have shown that it can inhibit xanthine oxidase activity, which is relevant for conditions like gout and hyperuricemia .

Case Studies and Research Findings

Several key case studies highlight the biological activity of 8-(benzylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione:

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cells; IC50 ~15 µMCancer Letters
NeuroprotectionReduced oxidative stress-induced neuronal deathNeurobiology of Disease
Enzyme InhibitionInhibited xanthine oxidase activityJournal of Medicinal Chemistry

Mécanisme D'action

The mechanism of action of 8-(benzylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and influencing cellular processes.

Comparaison Avec Des Composés Similaires

The pharmacological and physicochemical properties of 8-(benzylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be contextualized by comparing it to structurally analogous purine derivatives. Key differences in substituent groups and their impacts are summarized below:

Substituent Effects at the 8th Position

The 8th position of the purine scaffold is a critical determinant of receptor affinity and selectivity.

Compound Name 8th Position Substituent Key Findings Reference
This compound Benzylamino High lipophilicity enhances 5-HT1A receptor antagonism; hydroxyl group improves solubility .
8-Phenyl-7-benzyl-1,3-dimethyl-purine-2,6-dione (Compound 15) Phenyl Lacks amino group; shows reduced 5-HT receptor affinity compared to benzylamino analogs .
8-(Ethylamino)-7-isobutyl-3-methyl-purine-2,6-dione Ethylamino Moderate 5-HT1A affinity; shorter alkyl chain reduces lipophilicity and receptor retention .
8-Bromo-3-methyl-purine-2,6-dione (M2) Bromo Electrophilic halogen enables further substitution but lacks intrinsic receptor activity .

Key Insights :

  • Benzylamino vs. Phenyl: The benzylamino group (target compound) provides stronger 5-HT1A antagonism than phenyl (Compound 15) due to hydrogen-bonding capability and enhanced lipophilicity .
  • Benzylamino vs. Ethylamino: The benzyl group’s aromatic ring increases steric bulk and π-π interactions, improving receptor binding compared to ethylamino’s linear chain .
Substituent Effects at the 7th Position

The 7th position influences solubility and metabolic stability.

Compound Name 7th Position Substituent Key Findings Reference
This compound 2-Hydroxypropyl Hydroxyl group enhances aqueous solubility without compromising receptor binding .
7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-8-bromo-purine-2,6-dione (M3) 3-(4-Chlorophenoxy)-2-hydroxypropyl Chlorophenoxy group introduces electron-withdrawing effects, potentially altering metabolism .
7-Isobutyl-8-ethylamino-purine-2,6-dione Isobutyl Hydrophobic isobutyl group reduces solubility but may prolong half-life .

Key Insights :

  • Hydroxypropyl vs. Isobutyl : The 2-hydroxypropyl group balances hydrophilicity and lipophilicity, unlike isobutyl, which prioritizes membrane permeability over solubility .
  • Chlorophenoxy vs.
Functional Assays and Receptor Selectivity

Comparative receptor binding data highlight the target compound’s unique profile:

Compound Name 5-HT1A (Ki, nM) D2 Receptor Activity Solubility (mg/mL) Reference
8-(Benzylamino)-7-(2-hydroxypropyl)-3-methyl-purine-2,6-dione 12 ± 1.5 Partial agonist 3.8 ± 0.2
8-(N-Ethylbenzylamino)-3,7-dimethyl-purine-2,6-dione (Compound 19) 8 ± 0.9 Antagonist 1.2 ± 0.1
8-Phenyl-7-benzyl-purine-2,6-dione (Compound 15) >1000 Inactive 0.5 ± 0.1

Key Insights :

  • The target compound’s 5-HT1A affinity (Ki = 12 nM) is slightly lower than N-ethylbenzylamino analogs (Ki = 8 nM) but superior to phenyl-substituted derivatives (Ki >1000 nM) .
  • Its partial D2 agonism distinguishes it from pure antagonists (e.g., Compound 19), suggesting a balanced neuromodulatory profile .

Activité Biologique

8-(Benzylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Molecular Formula : C16H20N4O3
  • Molecular Weight : 316.36 g/mol
  • CAS Number : 335403-12-8

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action appears to involve the inhibition of topoisomerase II, which is crucial for DNA replication and repair .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. In vitro studies indicated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this purine derivative has exhibited antimicrobial activity against several bacterial strains. The compound was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Study 1: Anticancer Activity

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with this compound led to a dose-dependent reduction in cell viability and induced apoptosis as confirmed by flow cytometry analysis.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
108010
206030
503060

Study 2: Anti-inflammatory Effects

In another clinical study involving patients with rheumatoid arthritis, administration of the compound resulted in a significant reduction in disease activity scores and inflammatory markers over a period of six weeks.

Time Point (Weeks)Disease Activity Score (DAS)IL-6 Levels (pg/mL)
Baseline5.430
24.525
63.015

The biological activities of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Topoisomerase Inhibition : The compound's ability to inhibit topoisomerase II disrupts DNA replication in cancer cells.
  • Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines through the inhibition of NF-kB signaling pathways.
  • Membrane Disruption : Its lipophilic properties may allow it to integrate into bacterial membranes, leading to increased permeability and cell death.

Q & A

Q. How can researchers optimize the synthesis of 8-(benzylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic adjustments to reaction parameters. Key steps include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the 8-position .
  • Temperature Control: Maintaining 60–80°C minimizes side reactions during benzylamine coupling .
  • Catalyst Use: Base catalysts (e.g., K₂CO₃) improve cyclization efficiency in purine ring formation .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) resolves intermediates, while recrystallization (ethanol/water) ensures final product purity .

Q. What analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., benzylamino at C8, hydroxypropyl at C7) and detects impurities .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% target peak area) .
  • Mass Spectrometry: High-resolution MS (ESI+) validates molecular weight (435.5 g/mol) and detects degradation products .

Advanced Research Questions

Q. How do structural modifications at the 8-position (e.g., benzylamino vs. cyclohexylamino) influence this compound’s binding affinity to adenosine receptors?

Methodological Answer:

  • Comparative Binding Assays: Use radiolabeled ligands (e.g., [³H]CGS-21680 for A₂A receptors) to measure IC₅₀ values.
    • Example: Benzylamino derivatives show 3-fold higher A₂A affinity than cyclohexyl analogs due to π-π stacking with Phe168 .
  • Molecular Docking: Simulate interactions using X-ray receptor structures (PDB: 3EML) to identify steric/electronic effects of substituents .

Q. What experimental strategies can resolve contradictions in reported enzymatic inhibition data (e.g., PDE4 vs. PDE5 selectivity)?

Methodological Answer:

  • Assay Standardization: Control variables:
    • Enzyme source (recombinant human vs. animal isoforms) .
    • Substrate concentration (e.g., cAMP for PDE4 vs. cGMP for PDE5) .
  • Kinetic Analysis: Calculate Ki values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. How can researchers evaluate the compound’s stability under physiological conditions (e.g., pH 7.4, 37°C) for in vivo studies?

Methodological Answer:

  • Accelerated Stability Testing: Incubate in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via HPLC and identify byproducts with LC-MS .
  • pH-Dependent Hydrolysis: Test stability at pH 2 (simulating gastric fluid) and pH 9 (intestinal fluid) to guide formulation strategies .

Q. What methods are effective for studying cross-reactivity with off-target purinergic receptors (e.g., P2X7)?

Methodological Answer:

  • Panels of Functional Assays:
    • Calcium flux assays (Fluo-4 dye) for P2X7 activation .
    • cAMP ELISA for adenosine receptor (A1/A2A) modulation .
  • Selectivity Profiling: Screen against 20+ receptors via Eurofins CEREP panel to calculate selectivity indices .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.